Éster metílico de ácido hiododesoxicólico

Descripción general

Descripción

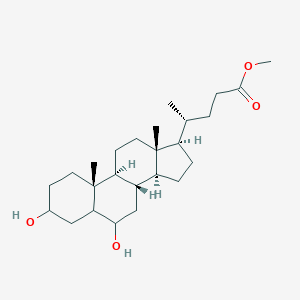

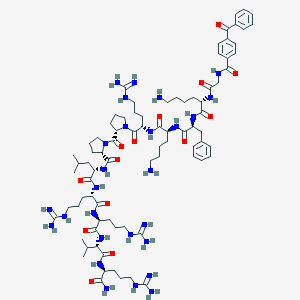

Hyodeoxycholic acid methyl ester is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is a methyl ester derivative of a dihydroxy bile acid, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.

Aplicaciones Científicas De Investigación

Hyodeoxycholic acid methyl ester has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of other complex molecules.

Biology: Studied for its role in the metabolism of bile acids and its effects on lipid digestion.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related conditions.

Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mecanismo De Acción

Target of Action

Hyodeoxycholic acid methyl ester, also known as Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- or ®-methyl 4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, is a secondary bile acid . It’s known that secondary bile acids typically interact with various receptors, such as g protein-coupled bile acid receptor 1 (gpbar1) and farnesoid x receptor .

Mode of Action

It’s known that bile acids can regulate lipid metabolism, glucose homeostasis, and immune response through acting on their receptors .

Biochemical Pathways

Hyodeoxycholic acid methyl ester, as a secondary bile acid, is likely involved in the enterohepatic circulation of bile acids . This process involves the absorption of bile acids from the intestine, transport to the liver, and subsequent secretion back into the intestine. Bile acids play a crucial role in dietary fat digestion and absorption, cholesterol homeostasis, and metabolism regulation .

Pharmacokinetics

It’s known that bile acids are well absorbed in the small intestine and undergo extensive enterohepatic circulation .

Result of Action

Bile acids, in general, are known to regulate various metabolic processes, including lipid metabolism and glucose homeostasis .

Action Environment

The action, efficacy, and stability of Hyodeoxycholic acid methyl ester are likely influenced by various environmental factors. These may include the pH of the gastrointestinal tract, the presence of other bile acids, and the composition of the gut microbiota, which plays a role in the conversion of primary to secondary bile acids .

Análisis Bioquímico

Biochemical Properties

Hyodeoxycholic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the oxidation of cholesterol . The nature of these interactions is largely determined by the hydrophilic properties of the compound, which are due to the presence of the 6α-hydroxyl group .

Cellular Effects

The effects of Hyodeoxycholic acid methyl ester on various types of cells and cellular processes are profound. It has been found to reduce fat accumulation and inflammation in the liver, demonstrating its strong therapeutic potential for non-alcoholic fatty liver disease (NAFLD) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Hyodeoxycholic acid methyl ester involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it facilitates the nuclear localization of PPAR by directly interacting with RAN protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Hyodeoxycholic acid methyl ester have been observed to change. It has been found to markedly reduce excessive lipid droplets and improve hepatic inflammation

Dosage Effects in Animal Models

The effects of Hyodeoxycholic acid methyl ester vary with different dosages in animal models. For instance, dietary supplementation of Hyodeoxycholic acid methyl ester has been found to ameliorate diet-induced NAFLD in male wild type mice

Metabolic Pathways

Hyodeoxycholic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it undergoes glucuronidation in human liver and kidneys .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hyodeoxycholic acid methyl ester typically involves the esterification of the corresponding bile acid. The process generally includes:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Extraction: Bile acids are extracted from animal bile.

Purification: The extracted bile acids are purified through crystallization or chromatography.

Chemical Modification: The purified bile acids undergo chemical reactions to introduce hydroxyl groups and convert the carboxylic acid to a methyl ester.

Análisis De Reacciones Químicas

Types of Reactions

Hyodeoxycholic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones.

Reduction: The ketone groups can be reduced back to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can regenerate the original hydroxyl groups.

Comparación Con Compuestos Similares

Similar Compounds

- Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester, (3alpha,5beta,7alpha,12alpha)-

- Cholan-24-oic acid, 3,12-dihydroxy-, methyl ester, (3alpha,5beta,12alpha)-

Uniqueness

Hyodeoxycholic acid methyl ester is unique due to the specific positions of its hydroxyl groups and its methyl ester form. These structural features influence its biological activity and its interactions with receptors and enzymes involved in bile acid metabolism.

Propiedades

IUPAC Name |

methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21+,22+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDRDVHYVJQWBO-QWXHOCAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182834 | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2868-48-6 | |

| Record name | Methyl (3α,5β,6α)-3,6-dihydroxycholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2868-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002868486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3α,5β,6α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of Hyodeoxycholic acid methyl ester's insolubility in toluene in its extraction process?

A1: Hyodeoxycholic acid methyl ester forms a complex with toluene that is insoluble in the solvent itself []. This property is exploited to separate it from a mixture of bile acid methyl esters. After saponification and esterification of pig bile powder, the addition of toluene leads to the precipitation of the Hyodeoxycholic acid methyl ester-toluene complex, leaving other bile acid methyl esters, such as Chenodeoxycholic acid methyl ester, in the solution. This selective precipitation allows for the efficient extraction and purification of Hyodeoxycholic acid methyl ester from pig bile. [] - https://www.semanticscholar.org/paper/73c8b9680e77d197d5ee3f053435b5307c6e8757

Q2: How is Hyodeoxycholic acid methyl ester utilized in supramolecular chemistry?

A2: Hyodeoxycholic acid methyl ester serves as a valuable building block for synthesizing molecular tweezers []. Researchers utilized it as a 'spacer' molecule, connecting two Hyodeoxycholic acid units via carbamate or Schiff base linkages. This design creates a cavity between the Hyodeoxycholic acid units, enabling the molecular tweezers to selectively bind with guest molecules. This approach has been investigated for its potential in enantioselective recognition, specifically targeting D/L-amino acid methyl esters. [] - https://www.semanticscholar.org/paper/ae8176d6751db2b1474aef3f64b65733d2e6b3e5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)